
2,5-Dimethyl-3-methylidenehepta-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a hydrocarbon with a unique structure characterized by multiple double bonds, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-methylidenehepta-1,5-diene can be achieved through various organic reactions. One common method involves the reaction of suitable precursors under controlled conditions to form the desired compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include catalytic processes and advanced separation techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-methylidenehepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-methylidenehepta-1,5-diene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of hydrocarbons with multiple double bonds.
Biology: Research may explore its interactions with biological molecules and potential biological activities.
Medicine: Investigations into its potential therapeutic properties and applications in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-methylidenehepta-1,5-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,5-Dimethyl-3-methylidenehepta-1,5-diene include other hydrocarbons with multiple double bonds, such as:
- 1,5-Heptadiene
- 2,4-Hexadiene
- 2,5-Dimethyl-2,4-hexadiene .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying the effects of structural variations on chemical behavior .
Propiedades
Número CAS |
74663-83-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-methylidenehepta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-6-9(4)7-10(5)8(2)3/h6H,2,5,7H2,1,3-4H3 |
Clave InChI |
NUVZHUHADLUEJS-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CC(=C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
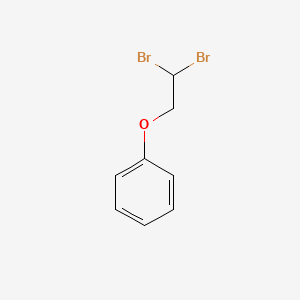

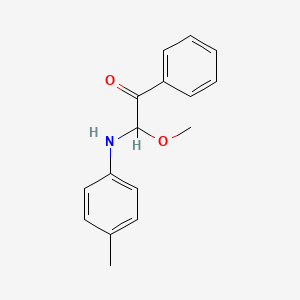

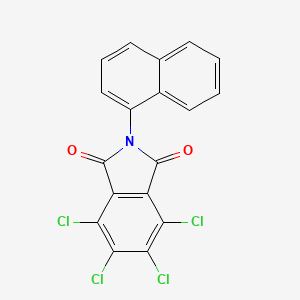
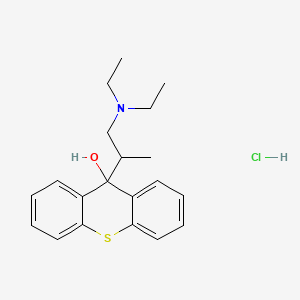


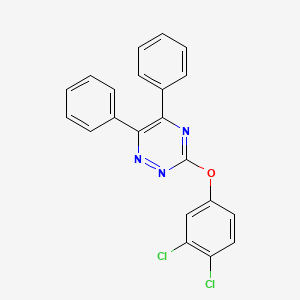
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
